N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-18(19(22-26-13)15-7-5-4-6-8-15)20(23)21-12-14-9-10-16(24-2)17(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZEOUIFZPQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding imine.
Cyclization to Form the Oxazole Ring: The imine is then subjected to cyclization conditions, often involving an acid catalyst, to form the oxazole ring.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
-
Corrosion Inhibition :
- The compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Research indicates that it can significantly reduce corrosion rates in 0.5 M H₂SO₄ and 0.5 M HCl solutions when applied at various temperatures (303–323 K) using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) .
-
Biological Activity :
- Although specific biological activities of this compound are not extensively documented, compounds with similar oxazole structures have been reported to exhibit various pharmacological effects. These include antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide suggest potential for similar activities .
-
Mechanism of Action :
- The exact mechanism of action remains to be fully elucidated; however, the reactivity of the compound can be attributed to its functional groups, which may interact with specific enzymes or receptors in biological systems. Understanding these interactions could lead to novel therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine: A compound with a similar phenyl and methoxy group arrangement.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxazole ring and various aromatic substituents. Its chemical formula is , and it possesses unique properties that contribute to its biological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 348.39 g/mol |
| CAS Number | 497061-11-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that this compound can inhibit the activity of certain enzymes and proteins that regulate cell growth, leading to apoptotic cell death in cancer cells. This mechanism positions it as a potential candidate for anticancer therapy .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown efficacy against breast cancer and lung cancer cell lines, with IC50 values indicating potent activity .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins. This results in mitochondrial dysfunction and subsequent cell death .
Antimicrobial Activity
Beyond its anticancer effects, this compound has also been evaluated for its antimicrobial properties:
- Antibacterial Studies : Research has indicated that this compound possesses antibacterial activity against Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
- Antifungal Activity : Similar studies have shown promising antifungal effects against various fungal strains, suggesting its potential use in treating fungal infections .
Case Studies
A few notable case studies highlight the efficacy of this compound:
- Breast Cancer Cell Line Study : In a recent study involving MCF7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. The study concluded that the compound's pro-apoptotic effects were mediated through mitochondrial pathways .
- Antibacterial Efficacy : A study assessing the antibacterial properties against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial potential compared to standard antibiotics .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxazole cyclization | α-Chloroketone + amide (HCl/KOH) | 60-75 | |
| Esterification | Ethyl 2-butenoate, DMF, 80°C | 78 | |
| Purification | Automated flash silica chromatography | >95% purity |
Advanced: How can reaction conditions be optimized to enhance yield during the carboxamide coupling step?
Answer:
Optimization involves:
- Coupling Agents : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (diisopropylethylamine) as a base, which improves activation efficiency .
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility and reaction kinetics.
- Temperature Control : Maintaining 25–60°C minimizes side reactions.
- Purification : Recrystallization from methanol/2-propanol/ethyl acetate mixtures ensures high purity .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, phenyl groups) and confirms regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₀H₂₁N₂O₅: calculated 377.14 g/mol).
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves stereochemical ambiguities (e.g., staggered vs. eclipsed conformations in COFs) .
Advanced: How do structural modifications (e.g., methoxy group positioning) influence biological activity?
Answer:
- Methoxy Substitution : 3,4-Dimethoxy groups enhance lipophilicity and membrane permeability, potentially improving antimicrobial or anticancer activity .
- Comparative SAR Studies : Analogs with fewer methoxy groups (e.g., 3-methoxy vs. 3,4,5-trimethoxy) show reduced potency in antifungal assays, suggesting electron-donating groups enhance target binding .
Q. Table 2: Biological Activity of Structural Analogs
| Substituent Pattern | Antifungal IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 12.3 ± 1.5 | 8.7 ± 0.9 |
| 4-Methoxyphenyl | 45.6 ± 3.2 | 32.1 ± 2.1 |
| Unsubstituted phenyl | >100 | >50 |
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.
- Dose-Response Curves : Perform triplicate experiments with ≥6 concentration points to ensure reproducibility.
- Meta-Analysis : Compare data across studies, noting variables like solvent (DMSO vs. saline) or incubation time .
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular Docking : Predict binding affinity to targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability .
- DFT Calculations : Analyze electron distribution to guide substituent placement (e.g., electron-withdrawing groups at C5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
